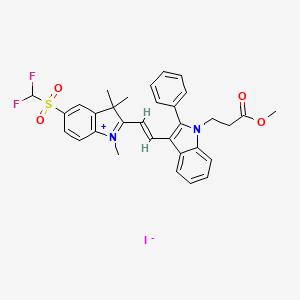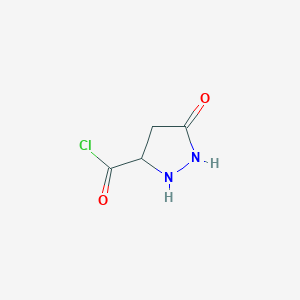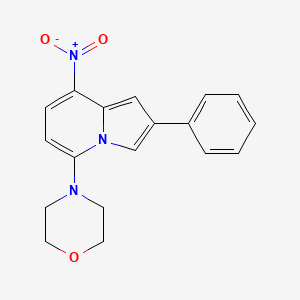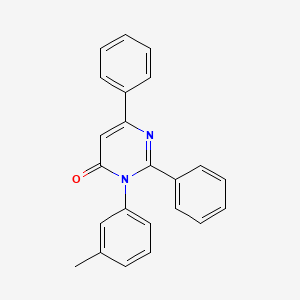
5-((Difluoromethyl)sulphonyl)-2-(2-(1-(3-methoxy-3-oxopropyl)-2-phenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-indolium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-((Difluoromethyl)sulfonyl)-2-(2-(1-(3-methoxy-3-oxopropyl)-2-phenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-indol-1-ium iodide” is a complex organic compound that belongs to the class of indole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-((Difluoromethyl)sulfonyl)-2-(2-(1-(3-methoxy-3-oxopropyl)-2-phenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-indol-1-ium iodide” typically involves multi-step organic reactions. The starting materials are usually commercially available indole derivatives, which undergo various functional group transformations, such as sulfonylation, alkylation, and vinylation, under specific reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, indole derivatives are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound may exhibit similar activities and could be a subject of research in these areas.
Medicine
In medicine, compounds like this are investigated for their potential therapeutic applications. They may act as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industry, such compounds can be used in the development of new materials, dyes, and other chemical products.
作用機序
The mechanism of action of “5-((Difluoromethyl)sulfonyl)-2-(2-(1-(3-methoxy-3-oxopropyl)-2-phenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-indol-1-ium iodide” would depend on its specific biological target. Generally, indole derivatives interact with various molecular targets, such as enzymes, receptors, and DNA, through different pathways. The exact mechanism would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
5-Methoxyindole-3-acetic acid: Studied for its role in plant growth regulation.
2-Phenylindole: Used in the synthesis of various pharmaceuticals.
Uniqueness
“5-((Difluoromethyl)sulfonyl)-2-(2-(1-(3-methoxy-3-oxopropyl)-2-phenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-indol-1-ium iodide” is unique due to its specific functional groups and structural features, which may impart distinct chemical and biological properties compared to other indole derivatives.
特性
CAS番号 |
85050-04-0 |
|---|---|
分子式 |
C32H31F2IN2O4S |
分子量 |
704.6 g/mol |
IUPAC名 |
methyl 3-[3-[(E)-2-[5-(difluoromethylsulfonyl)-1,3,3-trimethylindol-1-ium-2-yl]ethenyl]-2-phenylindol-1-yl]propanoate;iodide |
InChI |
InChI=1S/C32H31F2N2O4S.HI/c1-32(2)25-20-22(41(38,39)31(33)34)14-16-27(25)35(3)28(32)17-15-24-23-12-8-9-13-26(23)36(19-18-29(37)40-4)30(24)21-10-6-5-7-11-21;/h5-17,20,31H,18-19H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
RKBKNSWWUNOJEE-UHFFFAOYSA-M |
異性体SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)C(F)F)[N+](=C1/C=C/C3=C(N(C4=CC=CC=C43)CCC(=O)OC)C5=CC=CC=C5)C)C.[I-] |
正規SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)C(F)F)[N+](=C1C=CC3=C(N(C4=CC=CC=C43)CCC(=O)OC)C5=CC=CC=C5)C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide](/img/structure/B12917026.png)
![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)

![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12917048.png)




![1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]-](/img/structure/B12917077.png)





